tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

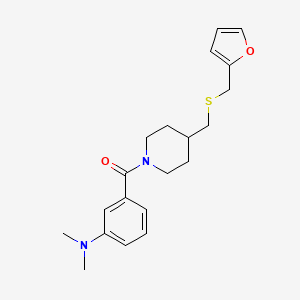

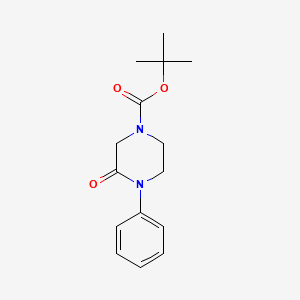

“tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C15H20N2O3 . It has a molecular weight of 276.33 . This compound is used in research and is considered an intermediate in the synthesis of several novel organic compounds .

Physical And Chemical Properties Analysis

“tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate” is a white to yellow solid . It has a molecular weight of 276.33 and a molecular formula of C15H20N2O3 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Molecular Structure

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is recognized for its role as a crucial intermediate in various synthetic processes. For instance, it serves as an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process involves multiple steps, starting from readily available reagents and leading to high total yields, making it suitable for industrial scale-up (Chen Xin-zhi, 2011). In another context, the compound has been synthesized as a cyclic amino acid ester, characterized by spectroscopy and high-resolution mass spectrometry. Its crystal structure was determined through X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).

Organic Chemistry and Synthesis Techniques

In the realm of organic chemistry, tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is involved in diverse synthetic strategies. It is part of the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, highlighting the compound's versatility in preparing structurally complex molecules (A. Padwa et al., 2003). Furthermore, it's utilized in the preparation of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, an intermediate for small molecule anticancer drugs, showcasing its relevance in medicinal chemistry (Binliang Zhang et al., 2018).

Chemical Reactions and Transformations

The compound is implicated in various chemical reactions and transformations. For instance, it is involved in Diels-Alder reactions, showcasing its utility in constructing complex molecular architectures (A. Padwa et al., 2003). Additionally, it plays a role in the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, demonstrating its application in the field of organocatalysis (Mišel Hozjan et al., 2023).

Applications in Material Sciences

Apart from its role in organic synthesis, tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is also relevant in material sciences. It's involved in the synthesis of deuterium-labeled compounds, which are essential in nonclinical and clinical pharmacokinetic studies, reflecting its significance in pharmaceutical research and development (T. Yamashita et al., 2019).

Safety and Hazards

The safety information for “tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate” indicates that it is a hazardous substance. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-9-10-17(13(18)11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLOHXGSORWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)

![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)

![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)

![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2863337.png)